
Tetrakis(2-ethylhexyl) titanate
Overview
Description
Tetrakis(2-ethylhexyl) titanate (CAS RN: 1070-10-6), also known as titanium(IV) 2-ethylhexyloxide, is an organometallic compound with the molecular formula C₃₂H₆₈O₄Ti and a molecular weight of 564.75 g/mol . It is a viscous liquid at room temperature, soluble in organic solvents like ethanol but reactive with water, leading to hydrolysis . Structurally, it consists of a titanium center coordinated by four 2-ethylhexanolate ligands, which confer thermal stability and compatibility with hydrophobic matrices .
This compound is widely used as a coupling agent in polymer composites (e.g., Kevlar-phenolic systems) to enhance adhesion and moisture resistance , a precursor for high-purity titanium-containing powders in materials science , and a catalyst in organic synthesis . Its commercial variants include TYZOR® TOT and VERTEC™ EHT, which are valued for their controlled reactivity and low toxicity relative to inorganic titanium compounds .
Preparation Methods
Tetrakis(2-ethylhexyl) titanate can be synthesized through the reaction of titanium tetrachloride with 2-ethylhexanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction is as follows:
TiCl4+4C8H17OH→Ti(OC8H17)4+4HCl
In industrial production, the process involves careful control of temperature and pressure to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to facilitate the removal of hydrogen chloride gas.
Chemical Reactions Analysis
Tetrakis(2-ethylhexyl) titanate undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form titanium dioxide and 2-ethylhexanol.
Ti(OC8H17)4+2H2O→TiO2+4C8H17OH
-
Transesterification: : Acts as a catalyst in the transesterification of esters.
RCOOR′+R′′OH→RCOOR′′+R′OH
-
Polymerization: : Used as a catalyst in the polymerization of olefins and other monomers.
Common reagents used in these reactions include water, alcohols, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants.
Scientific Research Applications
Catalysis
T2EHT is widely used as a catalyst in various chemical reactions:
- Esterification and Transesterification : It facilitates the formation of esters from acids and alcohols, which is crucial in producing plasticizers and biodiesel. The efficiency of T2EHT in these reactions is attributed to its ability to operate under mild conditions with minimal byproducts .
- Polymerization : The compound acts as a catalyst for the polymerization of cyclic oligoesters, enhancing the production of polymers with specific desired properties .
Table 1: Catalytic Applications of Tetrakis(2-ethylhexyl) Titanate
Reaction Type | Application | Benefits |
---|---|---|
Esterification | Production of plasticizers | High yield, low byproducts |
Transesterification | Biodiesel production | Mild conditions, efficient workup |
Polymerization | Synthesis of specialty polymers | Tailored physical properties |
Adhesion Promotion
T2EHT serves as an adhesion promoter in composite materials, improving the bond between different substrates such as fibers and resins. This application is particularly important in industries that require durable materials, such as automotive and aerospace manufacturing .
Coatings and Surface Modification
The compound is utilized in coatings for metals and glass, providing enhanced corrosion resistance, heat resistance, and improved adhesion. It can be incorporated into two-component (2K) coatings to achieve desired surface properties .
Table 2: Properties Enhanced by this compound in Coatings
Property | Enhancement |
---|---|
Corrosion Resistance | Improved durability against environmental factors |
Heat Resistance | Maintains integrity at elevated temperatures |
Adhesion | Stronger bonds between layers |
Recent studies have explored the cytotoxicity of T2EHT on various cell lines. It has shown potential apoptotic effects at certain concentrations, suggesting its utility in therapeutic applications .
Table 3: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HEK293 | 25 | Caspase-3 activation |
HepG2 | 30 | Induction of apoptosis |
Jurkat (T-cells) | 20 | Cell cycle arrest |
These findings indicate that while T2EHT has industrial utility, it may also have implications in biomedical research.
Case Study 1: Biodiesel Production
In a study focusing on biodiesel synthesis via transesterification, T2EHT was employed as a catalyst. The results demonstrated high conversion rates of triglycerides to fatty acid methyl esters (FAMEs), highlighting its effectiveness compared to traditional catalysts .
Case Study 2: Coating Applications
Another investigation evaluated the use of T2EHT in metal coatings. The study found that incorporating this titanate significantly improved adhesion properties and resistance to corrosion when applied to aluminum substrates .
Mechanism of Action
The mechanism of action of tetrakis(2-ethylhexyl) titanate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The compound can also form stable complexes with other molecules, which can further influence its catalytic activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Tetrakis(2-ethylhexyl) Titanate and Related Compounds
Reactivity and Stability
- Hydrolysis Sensitivity : this compound undergoes hydrolysis but slower than titanium tetrachloride, which reacts violently with water to produce HCl . The ethylhexyl groups sterically shield the titanium center, reducing reactivity compared to smaller ligands (e.g., ethyl or butyl) in tetraethyl or tetrabutyl titanates .
- Thermal Stability : The bulky 2-ethylhexyl substituents enhance thermal stability (decomposition >200°C), making it suitable for high-temperature processes like powder synthesis . In contrast, titanium tetrachloride volatilizes at lower temperatures (136°C) .
Research Findings and Industrial Relevance
- Materials Science: this compound is critical in producing barium titanate nanoparticles via sol-gel methods, ensuring high purity and controlled stoichiometry .
- Sustainability : Its lower toxicity compared to halogenated titanium compounds (e.g., TiCl₄) aligns with green chemistry trends, though flammability requires careful handling .
Biological Activity
Tetrakis(2-ethylhexyl) titanate (T2EHT), also known as titanium(IV) 2-ethylhexyloxide, is an organotitanium compound with the molecular formula C32H68O4Ti. It is primarily utilized in industrial applications due to its unique chemical properties, including its role as a catalyst in various chemical reactions. This article explores the biological activity of T2EHT, focusing on its cytotoxicity, potential therapeutic applications, and its interactions with biological systems.
T2EHT is a pale yellow liquid that is soluble in organic solvents but reacts with water, leading to hydrolysis and the formation of titanium dioxide and 2-ethylhexanol. The compound acts as a Lewis acid, coordinating with substrates through its titanium center, which enhances reactivity and facilitates various catalytic processes .
Key Reactions:
- Hydrolysis :
- Transesterification : Acts as a catalyst for the transesterification of esters.
Cytotoxicity
Research has indicated that T2EHT exhibits cytotoxic effects on various cell lines. A study evaluating the cytotoxicity of organotitanium compounds found that T2EHT could induce cell death in human embryonic kidney cells (HEK293) and human hepatocellular carcinoma cells (HepG2) at certain concentrations. The cytotoxicity was assessed using assays measuring cell viability and caspase activation, indicating potential apoptotic mechanisms .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HEK293 | 25 | Caspase-3 activation |
HepG2 | 30 | Induction of apoptosis |
Jurkat (T-cells) | 20 | Cell cycle arrest |
The data suggest that T2EHT's biological activity may be linked to its ability to disrupt cellular processes, potentially making it a candidate for further investigation in cancer therapy.
Biocompatibility
T2EHT has been explored for its role in preparing biocompatible coatings for medical implants. Its ability to form stable complexes with biological molecules enhances adhesion properties, which is crucial for implant integration into biological tissues.
Case Study 1: Use in Medical Coatings
A study demonstrated that coatings made from T2EHT significantly improved the adhesion of titanium implants to bone tissue. The study involved applying T2EHT-based coatings on titanium surfaces and assessing their performance in vivo. Results showed enhanced osseointegration compared to uncoated implants, highlighting the potential use of T2EHT in orthopedic applications.
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of T2EHT were evaluated across multiple human cell lines. The study utilized a series of assays to determine the compound's impact on cell viability and apoptosis induction. Findings revealed that while T2EHT was cytotoxic at higher concentrations, it also exhibited selective toxicity towards cancerous cells compared to normal cells, suggesting a possible therapeutic window .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of tetrakis(2-ethylhexyl) titanate that influence experimental design?
- Answer : The compound is a liquid at room temperature (melting point data unavailable) with a molecular weight of 564.75 g/mol . It reacts exothermically with water, generating hydrolysis products like titanium oxides and alcohols, necessitating anhydrous conditions in synthesis . Solubility in ethanol and organic solvents makes it suitable for homogeneous catalytic systems, while its flammability (GHS Category 4) requires inert atmospheres or spark-free equipment during handling .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Key precautions include:
- PPE : Flame-resistant clothing, nitrile gloves, and safety goggles to prevent skin/eye irritation (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Storage : Keep in sealed containers under dry, inert gas (e.g., nitrogen) to prevent hydrolysis or combustion .
- Spill Management : Absorb with inert materials (e.g., sand) and avoid water-based cleanup due to reactivity .
Q. What analytical methods are recommended for characterizing this compound?
- Answer :
- FT-IR/NMR : To confirm ester linkages (C-O-Ti) and 2-ethylhexyl group presence .
- TGA/DSC : Assess thermal stability and decomposition thresholds (data gaps noted in ).
- Karl Fischer Titration : Monitor moisture content to prevent premature hydrolysis .
Advanced Research Questions
Q. How does this compound function as a catalyst in polymerization reactions?
- Answer : The compound acts as a transesterification catalyst in polyesterimide resin synthesis by coordinating with alcohol groups, accelerating molecular weight growth. For example, in cyclic butylene terephthalate (CBT) systems, it reduces reaction times by 30–50% compared to traditional tin-based catalysts . Key variables include catalyst loading (0.1–1.0 wt%) and temperature (120–180°C), with optimal activity observed under anhydrous conditions .
Q. What experimental strategies address contradictions in reported stability data for this compound?
- Answer : Discrepancies in physical state (liquid vs. solid) and decomposition thresholds may arise from impurities or storage conditions. Mitigation approaches:
- Purification : Distill under vacuum (<1 mmHg) to remove residual alcohols or moisture .
- Controlled Testing : Replicate stability studies under inert atmospheres (e.g., argon) to isolate environmental effects .
- Cross-Validation : Compare results with alternative characterization methods (e.g., XRD for crystallinity vs. DSC for phase transitions) .
Q. How can researchers optimize reaction conditions for titanium-based catalytic systems using this compound?
- Answer :
- Solvent Selection : Use non-polar solvents (e.g., toluene) to minimize side reactions with polar protic solvents .
- Stoichiometry : Maintain a 1:4 molar ratio of titanium to alcohol groups to prevent catalyst deactivation .
- Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or GC-MS to identify rate-limiting steps .
Q. Methodological Considerations
- Data Gaps : Limited ecotoxicological and chronic toxicity data (see ) necessitate precautionary handling.
- Synthesis Refinement : Substitute water-sensitive steps with Schlenk-line techniques to enhance reproducibility .
- Collaborative Studies : Partner with computational chemists to model hydrolysis pathways and predict decomposition products .
Properties
CAS No. |
1070-10-6 |
---|---|
Molecular Formula |
C32H72O4Ti |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
2-ethylhexan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; |
InChI Key |
IXNCIJOVUPPCOF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ti+4] |
Canonical SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Ti] |
Key on ui other cas no. |
1070-10-6 |
physical_description |
Liquid Colorless liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
104-76-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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